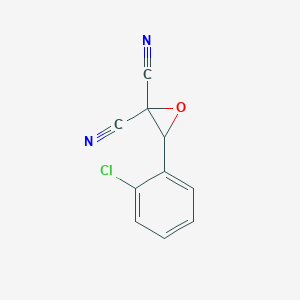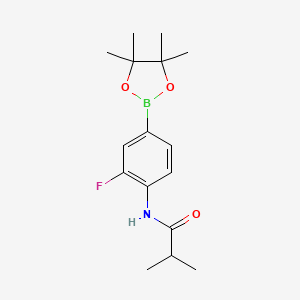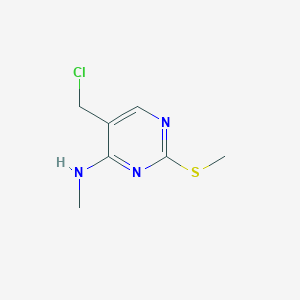
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine is a heterocyclic organic compound that contains a pyrimidine ring substituted with chloromethyl, N-methyl, and methylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The chloromethyl, N-methyl, and methylthio groups are introduced through subsequent substitution reactions. For example, chloromethylation can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
N-Methylation: This step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Methylthio Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Amino, thio, or alkoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer activities.
Agrochemicals: It may serve as a precursor for the development of pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of functional materials, such as organic semiconductors or dyes.
Wirkmechanismus
The mechanism of action of 5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(chloromethyl)-2-(methylthio)-4-Pyrimidinamine: Lacks the N-methyl group.
5-(chloromethyl)-N-methyl-4-Pyrimidinamine: Lacks the methylthio group.
2-(methylthio)-4-Pyrimidinamine: Lacks the chloromethyl and N-methyl groups.
Uniqueness
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine is unique due to the presence of all three substituents (chloromethyl, N-methyl, and methylthio) on the pyrimidine ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H10ClN3S |
|---|---|
Molekulargewicht |
203.69 g/mol |
IUPAC-Name |
5-(chloromethyl)-N-methyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10ClN3S/c1-9-6-5(3-8)4-10-7(11-6)12-2/h4H,3H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
RXKXKDMFBMDXJA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC=C1CCl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


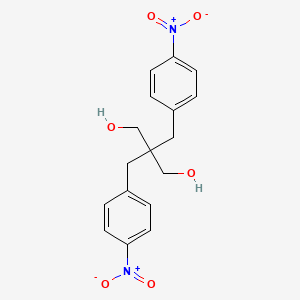

![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
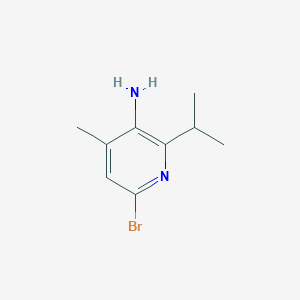
![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
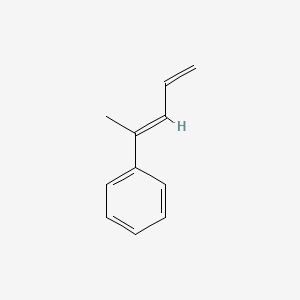
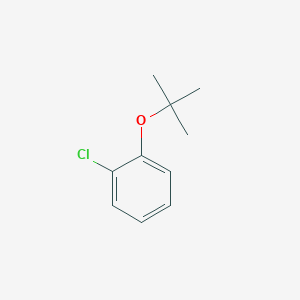
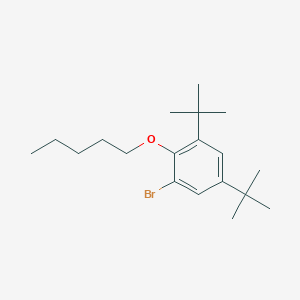

![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
